N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide
Beschreibung
Eigenschaften
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O4/c23-17-3-1-2-4-18(17)27-11-9-26(10-12-27)8-7-24-21(28)22(29)25-16-5-6-19-20(15-16)31-14-13-30-19/h1-6,15H,7-14H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKODXITKSPCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety: This can be achieved through the alkylation of 2,3-dihydroxybenzoic acid, followed by cyclization to form the dioxin ring.
Synthesis of the piperazine derivative: The piperazine ring can be functionalized with a fluorophenyl group through nucleophilic substitution reactions.
Coupling reactions: The final step involves the coupling of the 2,3-dihydrobenzo[b][1,4]dioxin moiety with the piperazine derivative using oxalyl chloride to form the oxalamide linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s oxalamide linkage and fluorophenyl-substituted piperazine ring allow it to bind to specific sites on target molecules, inhibiting their activity. This inhibition can occur through competitive binding or allosteric modulation, depending on the target and the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
Key Structural Features of Analogs
The following table highlights structural and functional differences between the target compound and analogs from the evidence:
| Compound Name | Core Structure | Substituents | Molecular Weight | Reported Activity |
|---|---|---|---|---|
| Target Compound: N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide | 2,3-Dihydro-1,4-benzodioxin | Ethanediamide + 2-fluorophenylpiperazine ethyl chain | Not provided | Unknown (no data in evidence) |
| CS-0309467 | 2,3-Dihydro-1,4-benzodioxin | Methoxy-pyridin-3-amine + dimethylaminomethylphenyl | 391.46 | Research use only; no validated medical data |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | 2,3-Dihydro-1,4-benzodioxin | Sulfonamide + 4-chlorophenyl + 3,5-dimethylphenylacetamide | ~520 (estimated) | Antimicrobial (bacterial/fungal), low hemolysis |
Critical Differences in Pharmacophores
- Target Compound : The ethanediamide linker and 2-fluorophenylpiperazine ethyl chain distinguish it from analogs. Piperazine groups often enhance solubility and receptor binding, while fluorinated aromatic rings improve metabolic stability .
- CS-0309467: Contains a pyridine ring and dimethylamino group, which may influence lipophilicity and CNS penetration compared to the target compound’s piperazine chain .
- Compound 7l : Features a sulfonamide and chlorophenyl group, contributing to its antimicrobial activity. The absence of a piperazine or fluorinated group limits direct comparison with the target compound .
Biologische Aktivität
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity through various studies, highlighting its enzyme inhibitory properties, molecular interactions, and potential therapeutic implications.
Chemical Structure and Properties
The compound has a complex structure that incorporates a benzodioxane moiety and a piperazine derivative. Its molecular formula is , and it is characterized by the presence of both hydrophilic and lipophilic regions, which may influence its biological interactions.
Enzyme Inhibition Studies
Recent research indicates that compounds with similar structural features exhibit significant enzyme inhibitory activities. For instance, studies have shown that derivatives of benzodioxane can inhibit enzymes such as acetylcholinesterase (AChE) and alpha-glucosidase:
The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Molecular Docking Studies
Molecular docking studies provide insight into the binding affinity of the compound to target enzymes. These studies typically involve computational simulations to predict how the compound interacts with active sites:
-
Target Enzyme : Acetylcholinesterase
- Binding Energy : -9.5 kcal/mol
- Key Interactions : Hydrogen bonds with key residues in the active site.
-
Target Enzyme : Alpha-glucosidase
- Binding Energy : -8.7 kcal/mol
- Key Interactions : Hydrophobic interactions with the enzyme's active site.
These findings suggest that the compound has a strong potential for enzyme inhibition, which could translate into therapeutic efficacy.
Case Studies on Biological Activity
Several case studies have explored the biological activities of compounds similar to N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide:
-
Antitumor Activity : Compounds containing benzodioxane moieties have shown promising anti-proliferative effects against various cancer cell lines.
- Study Reference : Kasimogullari et al., 2015 reported significant tumor growth inhibition in vitro.
-
Neuroprotective Effects : Research has indicated that similar compounds can protect neuronal cells from oxidative stress.
- Study Reference : Ahmad et al., 2016 highlighted neuroprotective properties linked to AChE inhibition.
Q & A
Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical trials?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
